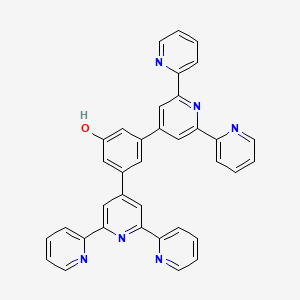
N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of Mercapto Group: The mercapto group can be introduced by the reaction of the oxadiazole derivative with thiol-containing reagents.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to the presence of the 1,3,4-oxadiazole ring and the mercapto group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
Formule moléculaire |
C15H12ClN3O3S2 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-13-4-2-1-3-11(13)9-17-24(20,21)12-7-5-10(6-8-12)14-18-19-15(23)22-14/h1-8,17H,9H2,(H,19,23) |
Clé InChI |
UYAPOZGLEQVWRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


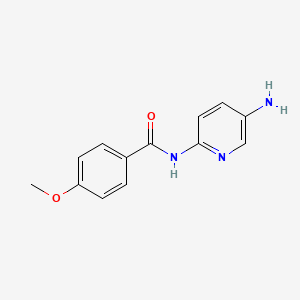
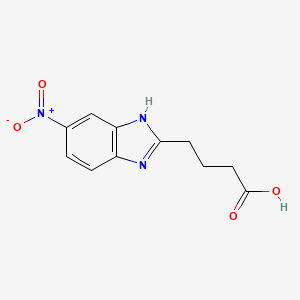
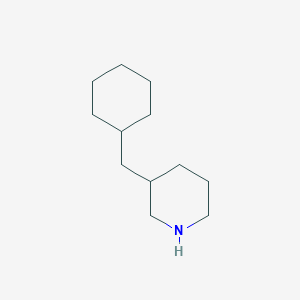
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
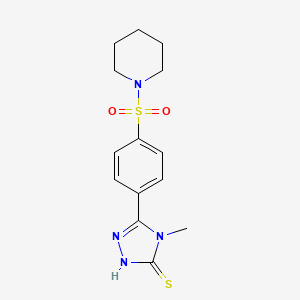
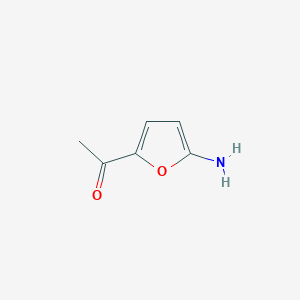
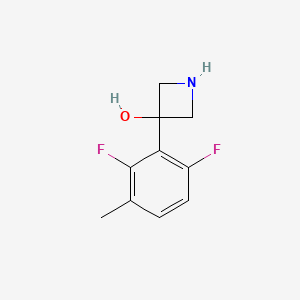
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
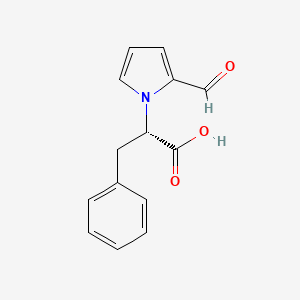
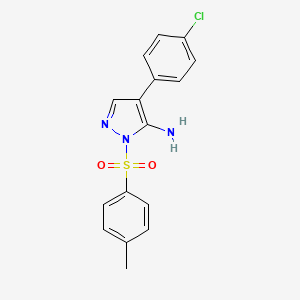
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
